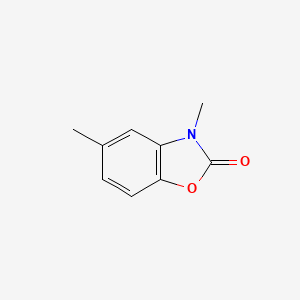

3,5-二甲基-2,3-二氢-1,3-苯并恶唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

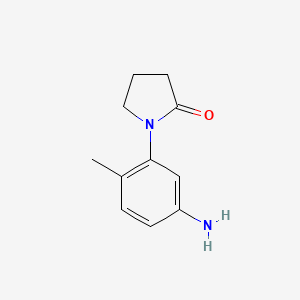

The compound 3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one is a derivative of the dihydrobenzoxazine family, a group of compounds known for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science. Although the specific compound is not directly studied in the provided papers, related derivatives and their properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of dihydrobenzoxazine derivatives often involves ring-opening reactions and can be tailored to introduce various substituents, affecting their properties and potential applications. For instance, dihydro-1,3,2H-benzoxazine dimer derivatives are prepared through reactions between dihydro-benzoxazines and phenols, which can act as chelating agents for cations . Similarly, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives with modifications at the 2 position has been explored to evaluate their potassium channel-activating activity .

Molecular Structure Analysis

The molecular structure of dihydrobenzoxazine derivatives is crucial in determining their reactivity and interaction with other molecules. X-ray structural analysis is a common technique used to establish the molecular structures of these compounds. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was confirmed by X-ray diffraction, revealing intermolecular interactions that influence the compound's properties . The bond angles around the nitrogen atom in certain benzoxazine derivatives suggest an sp2-like planar bond configuration, which can have implications for their chemical behavior .

Chemical Reactions Analysis

Dihydrobenzoxazine derivatives participate in various chemical reactions, which can be utilized to synthesize novel compounds with specific properties. For instance, the selective esterification of benzylic alcohols under Mitsunobu conditions using azoisoxazole reagents demonstrates the versatility of these compounds in organic synthesis . Additionally, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines is a method to synthesize dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showing significant stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzoxazine derivatives are influenced by their molecular structure and substituents. For example, the electrochemical properties of dihydro-benzoxazine dimers are affected by the substituents on the benzene ring and the tertiary-amine nitrogen, with different substituents stabilizing the phenoxonium cation intermediate to varying degrees . The solubility, duration of action, and additional activities such as nitrate-like effects can also be modulated by introducing specific functional groups .

科学研究应用

新型化合物的合成:该化学物质参与各种新型化合物的合成,如 2,2-二甲基-6-(2-氧代烷基)-1,3-二噁英-4-酮和相应的 6-取代 4-羟基-2-吡喃酮,展示了其在有机合成中的用途 (Katritzky 等人,2005)。

全合成路线探索:它已被用于 N-二氯乙酰-5-氯-2,3-二氢苯并恶唑的全合成路线中,表明其在创建更复杂的化学结构中的作用 (叶飞,2012)。

构象分析:该化合物已成为类似物(如 2,3-二氢-2,2-二甲基-1,4-苯并恶唑)中构象分析的主题,有助于理解分子结构和行为 (Tóth 等人,1997)。

烷基化反应:它用于研究烷基化反应,如化学和区域选择性烷基化 3,5-二硫代氧[1,2,4]三氮杂卓,这在化学合成中很重要 (Esseffar 等人,2008)。

微波介导合成:它参与了新型杂环的微波介导合成,展示了其在现代合成技术中的用途 (Dabholkar 和 Mishra,2006)。

非均相偶氮试剂应用:该化学物质已被用作非均相偶氮试剂,用于酚的酯化和苄醇的选择性酯化 (Iranpoor 等人,2010)。

研究反应机理:它在研究反应机理中发挥作用,例如 2,2,4,4-四甲基-1,3-环丁二酮与邻氨基苯酚的反应 (Linke,1973)。

作用机制

- DMBO is a small organic molecule with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol .

- While specific primary targets for DMBO are not widely documented, it is known to act as a strong electron donor . This property makes it useful for n-type doping in various applications .

- Additionally, DMBO can serve as a reagent for the reductive transformation of organic compounds .

Target of Action

Biochemical Pathways

属性

IUPAC Name |

3,5-dimethyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-4-8-7(5-6)10(2)9(11)12-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGPFNICWVLWSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519272 |

Source

|

| Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | |

CAS RN |

88882-28-4 |

Source

|

| Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)